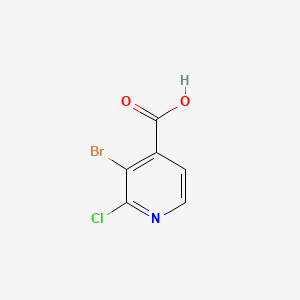

3-Bromo-2-chloropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-bromo-2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDQVZVCRLQAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680569 | |

| Record name | 3-Bromo-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-32-6 | |

| Record name | 3-Bromo-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-chloropyridine-4-carboxylic acid CAS number

An In-depth Technical Guide to 3-Bromo-2-chloropyridine-4-carboxylic acid

Introduction

3-Bromo-2-chloropyridine-4-carboxylic acid, also known as 3-Bromo-2-chloroisonicotinic acid, is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its structural features, including the carboxylic acid group and the bromo and chloro substituents on the pyridine ring, make it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key quantitative data for 3-Bromo-2-chloropyridine-4-carboxylic acid is presented in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1214323-32-6 | [1][2] |

| Molecular Formula | C6H3BrClNO2 | [1] |

| Molecular Weight | 236.46 g/mol | [1] |

| Synonym | 3-Bromo-2-chloroisonicotinic acid | [1] |

| MDL Number | MFCD13185793 | [1] |

| Hazard | Irritant | [1] |

| Storage Temperature | 2-8°C (under inert gas) |

Experimental Protocols: Synthesis

While specific synthetic routes for 3-Bromo-2-chloropyridine-4-carboxylic acid are not extensively detailed in publicly available literature, the synthesis of the closely related precursor, 3-Bromo-2-chloropyridine, provides valuable insight into potential synthetic strategies. The carboxylic acid can be envisioned to be introduced via subsequent carboxylation reactions. Below are documented methods for the synthesis of 3-Bromo-2-chloropyridine.[3]

Method 1: From 3-amino-2-chloropyridine [3]

-

To a solution of 3-amino-2-chloropyridine (2.57g, 20mmol) in water (45ml), add 48% hydrobromic acid (27ml) at room temperature.

-

Add a solution of 2,2,6,6-tetramethylpiperidin-1-oxyl (0.31g, 2mmol) in water (30ml) to the mixture.

-

Stir the reaction mixture for approximately 2 hours at room temperature.

-

Add a 10mol/L sodium hydroxide solution (40ml) and extract the product with toluene (2 x 300ml).

-

Wash the combined organic layers with water (50ml).

-

Remove the solvent under reduced pressure to yield 3-Bromo-2-chloropyridine.

Method 2: From 2-chloropyridine-3-carboxylic acid [3]

-

A mixture of 2-chloropyridine-3-carboxylic acid (0.02 mmol, 3.1 mg), Ag2O (0.02 mmol, 4.6 mg), and tBu3PAuCl (0.02 mmol, 8.7 mg) in DMF (0.3 mL) is stirred at 110°C for 3 hours.

-

The mixture is then cooled to 50°C.

-

N-bromosuccinimide (0.022 mmol, 3.9 mg) is added, and the mixture is stirred for one hour.

-

The reaction mixture is filtered through cotton to obtain 3-Bromo-2-chloropyridine.

Method 3: From 2,3-dibromopyridine [3]

-

To a solution of 2-dimethylaminoethanol (1.84 mmol) in hexane (6 mL) cooled to 0°C under a nitrogen atmosphere, add TMSCH2Li (6 mL, 5.52 mmol) dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of 2,3-dibromopyridine (1.84 mmol) in toluene (2 mL) dropwise.

-

Stir the resulting red solution at 0°C for 30 minutes.

-

Add a solution of C2Cl6 (2.2 mmol) in THF (2 mL) dropwise at -20°C and stir for 1 hour.

-

Hydrolyze the reaction mixture with water (10 mL).

-

Extract the organic layer with ethyl ether (10 mL) and dry over MgSO4.

-

Evaporate the solvent and purify the crude product by column chromatography.

Applications in Research and Development

3-Bromo-2-chloropyridine-4-carboxylic acid and its derivatives are important intermediates in the development of new molecules in several fields, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, making it a versatile building block for combinatorial chemistry and targeted synthesis.

-

Pharmaceutical Development: Pyridine carboxylic acids are precursors to a wide range of drugs for various conditions, including tuberculosis, cancer, diabetes, and neurodegenerative diseases.[4] The specific substitution pattern of 3-bromo-2-chloropyridine-4-carboxylic acid can be leveraged to synthesize novel enzyme inhibitors and other biologically active compounds.[4]

-

Agrochemical Chemistry: Halogenated pyridines are a common motif in modern herbicides and fungicides. The reactivity of this molecule allows for its incorporation into larger structures to develop new crop protection agents.

-

Material Science: Pyridine-based molecules are also used in the development of advanced materials, such as polymers and coatings, due to their electronic properties and ability to coordinate with metals.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships in the application of 3-Bromo-2-chloropyridine-4-carboxylic acid.

Caption: Synthetic workflow for 3-Bromo-2-chloropyridine-4-carboxylic acid.

Caption: Applications of 3-Bromo-2-chloropyridine-4-carboxylic acid.

References

A Technical Guide to 3-Bromo-2-chloropyridine-4-carboxylic acid: Properties, Synthesis, and Applications

Introduction: Halogenated pyridine derivatives are fundamental building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Their unique electronic properties and versatile reactivity allow for the construction of diverse molecular scaffolds. 3-Bromo-2-chloropyridine-4-carboxylic acid is a member of this class, possessing three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on a pyridine ring. This arrangement offers a rich platform for synthetic modification. Pyridine carboxylic acid isomers have been instrumental in developing a wide range of drugs, including treatments for tuberculosis, cancer, and diabetes.[1] The carboxylic acid group itself is a key pharmacophore in over 450 approved drugs.[2]

This guide provides a technical overview of 3-Bromo-2-chloropyridine-4-carboxylic acid. Due to the limited availability of experimental data for this specific isomer, this document leverages information from closely related structural analogs and established chemical principles to detail its properties, potential synthetic routes, reactivity, and applications in research and development.

Physicochemical and Spectral Properties

Specific experimental data for 3-Bromo-2-chloropyridine-4-carboxylic acid is not extensively reported. However, its properties can be predicted based on its structure and comparison with its isomers.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source / Note |

|---|---|---|

| Molecular Formula | C₆H₃BrClNO₂ | Calculated |

| Molecular Weight | 236.45 g/mol | Calculated |

| Appearance | Likely a white to off-white solid powder. | Inferred from analogs[3] |

| Melting Point | 147-154 °C | Data for isomer: 4-Bromo-2-chloropyridine-3-carboxylic acid |

| SMILES | OC(=O)c1c(Br)c(Cl)ncc1 | Isomeric Representation |

| InChI Key | WXSVIABMUKWVTC-UHFFFAOYSA-N | Key for isomer: 4-Bromo-2-chloropyridine-3-carboxylic acid |

Spectral Characteristics:

-

Infrared (IR) Spectroscopy: Expected to show a broad O-H stretch characteristic of a carboxylic acid around 3000 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A downfield singlet for the carboxylic acid proton (>10 ppm) and signals in the aromatic region for the two pyridine ring protons.

-

¹³C NMR: Resonances for the carbonyl carbon, and five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the electronegative halogen and nitrogen atoms.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

Synthesis and Reactivity

Proposed Synthetic Workflow

A potential route could involve the selective halogenation and subsequent functional group manipulation of a suitable pyridine precursor. For instance, a strategy might involve the selective lithiation and carboxylation of a di-halogenated pyridine.

Caption: Proposed synthesis of 3-bromo-2-chloropyridine-4-carboxylic acid.

Hypothetical Experimental Protocol

Objective: To synthesize 3-Bromo-2-chloropyridine-4-carboxylic acid from 3-Bromo-2-chloropyridine.

Materials:

-

3-Bromo-2-chloropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-Bromo-2-chloropyridine dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA in THF is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.

-

Carboxylation: Crushed dry ice is added to the reaction mixture in portions. The reaction is allowed to slowly warm to room temperature overnight as the dry ice sublimes.

-

Workup and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The resulting mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Reactivity and Synthetic Utility

The utility of 3-Bromo-2-chloropyridine-4-carboxylic acid as a synthetic intermediate stems from the differential reactivity of its halogen substituents.

-

Cross-Coupling Reactions: The bromine atom at the C3 position is generally more reactive than the chlorine atom at the C2 position in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for selective functionalization at the C3 position.[5]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated by the electron-withdrawing pyridine nitrogen, making it susceptible to SₙAr reactions with various nucleophiles (amines, alcohols, thiols).[5]

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling further molecular elaboration. Amide coupling is a common strategy in medicinal chemistry to link fragments.

Caption: Key synthetic transformations of the core scaffold.

Applications in Drug Development

Pyridine-based carboxylic acids are privileged scaffolds in medicinal chemistry.[1] The subject molecule serves as a versatile intermediate for creating libraries of compounds for drug discovery. Its trifunctional nature allows for the systematic exploration of chemical space around a central pyridine core.

-

Enzyme Inhibitors: This scaffold is valuable for synthesizing inhibitors of enzymes like kinases, proteases, and polymerases, where precise positioning of functional groups is critical for binding to active sites.[1]

-

Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups, but it can also present challenges like poor membrane permeability. The scaffold allows for modifications to tune physicochemical properties.[2]

-

Fragment-Based Drug Design: As a multi-functional fragment, it can be used to grow or link other fragments to generate lead compounds with improved potency and selectivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-2-chloropyridine-4-carboxylic acid is not available, the hazard profile can be inferred from structurally similar compounds.

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Statement | Source / Note |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | Inferred from analogs[6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Inferred from analogs[6][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Inferred from analogs[6][7] |

| STOT - Single Exposure | H335: May cause respiratory irritation | Inferred from analogs[6][7] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] Use in a well-ventilated area, such as a chemical fume hood.[8]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-chloropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-2-chloropyridine-4-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in the development of novel therapeutics.

Chemical Structure and Properties

3-Bromo-2-chloropyridine-4-carboxylic acid, also known as 3-bromo-2-chloroisonicotinic acid, is a trifunctional heterocyclic compound. Its structure features a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 4-position. This unique arrangement of electron-withdrawing and functional groups imparts specific reactivity and potential for diverse chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 3-Bromo-2-chloropyridine-4-carboxylic acid

| Property | Value |

| Molecular Formula | C₆H₃BrClNO₂ |

| Molecular Weight | 236.45 g/mol |

| CAS Number | 1214323-32-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.6 | d | 1H | H-6 |

| ~7.9 | d | 1H | H-5 |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~152 | C-Cl |

| ~150 | C-H (C-6) |

| ~145 | C-COOH |

| ~125 | C-H (C-5) |

| ~118 | C-Br |

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (carboxylic acid) |

| 1580-1610 | Medium | C=C and C=N stretching (aromatic ring) |

| 1200-1300 | Strong | C-O stretch |

| ~700-800 | Strong | C-Cl stretch |

| ~600-700 | Medium | C-Br stretch |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 235/237/239 | [M]+, isotopic pattern for Br and Cl |

| 218/220/222 | [M-OH]+ |

| 190/192/194 | [M-COOH]+ |

| 155/157 | [M-COOH-Cl]+ |

| 111 | [M-Br-Cl-COOH]+ |

Experimental Protocols: Synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid

A plausible synthetic route for 3-bromo-2-chloropyridine-4-carboxylic acid can be adapted from patented procedures for structurally similar compounds. The following protocol is a proposed multi-step synthesis starting from 2-chloro-4-methylpyridine.

Step 1: Oxidation of 2-chloro-4-methylpyridine to 2-chloropyridine-4-carboxylic acid

-

Materials: 2-chloro-4-methylpyridine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-4-methylpyridine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

-

Heat the solution to 80-90°C.

-

Slowly add potassium permanganate (3-4 equivalents) in portions over several hours, maintaining the temperature. The reaction is exothermic.

-

After the addition is complete, continue heating and stirring for an additional 2-3 hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Wash the MnO₂ cake with a small amount of hot water.

-

Combine the filtrates and cool in an ice bath.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.

-

The product, 2-chloropyridine-4-carboxylic acid, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Bromination of 2-chloropyridine-4-carboxylic acid to 3-Bromo-2-chloropyridine-4-carboxylic acid

-

Materials: 2-chloropyridine-4-carboxylic acid, N-bromosuccinimide (NBS), sulfuric acid (H₂SO₄), water.

-

Procedure:

-

In a round-bottom flask protected from light, add 2-chloropyridine-4-carboxylic acid (1 equivalent) to concentrated sulfuric acid.

-

Stir the mixture until the solid is completely dissolved.

-

Slowly add N-bromosuccinimide (1.1 equivalents) in portions, keeping the temperature below 50°C.

-

After the addition, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-2-chloropyridine-4-carboxylic acid.

-

Dry the final product under vacuum.

-

Applications in Drug Development

Halogenated pyridine carboxylic acids are privileged scaffolds in medicinal chemistry due to their ability to engage in various biological interactions and their synthetic versatility.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can form salt bridges or hydrogen bonds with active site residues of target proteins. The chloro and bromo substituents can occupy hydrophobic pockets and serve as handles for further chemical modifications through cross-coupling reactions.

Pyridine carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. The general structure of 3-bromo-2-chloropyridine-4-carboxylic acid makes it an attractive starting point for the synthesis of kinase inhibitors.

Visualizations

Caption: Chemical structure of the molecule.

Caption: Proposed synthetic pathway.

Caption: Application in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloroisonicotinic Acid

This technical guide provides a comprehensive overview of a viable synthetic route for 3-Bromo-2-chloroisonicotinic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

3-Bromo-2-chloroisonicotinic acid, also known as 3-bromo-2-chloropyridine-4-carboxylic acid, is a substituted pyridine derivative. The unique arrangement of its functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—makes it a versatile intermediate for the synthesis of more complex molecules. Its structural motifs are of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide outlines a two-step synthetic approach, commencing with the preparation of the key intermediate, 3-bromo-2-chloropyridine, followed by its regioselective carboxylation.

Synthetic Pathway

The synthesis of 3-Bromo-2-chloroisonicotinic acid can be achieved through a two-step process. The first step involves the synthesis of 3-bromo-2-chloropyridine from 3-amino-2-chloropyridine via a diazotization reaction. The subsequent step employs a regioselective lithiation of the 3-bromo-2-chloropyridine at the C4-position, followed by carboxylation with carbon dioxide to yield the final product.

Caption: Overall synthetic scheme for 3-Bromo-2-chloroisonicotinic acid.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-chloropyridine

This procedure is adapted from a known method for the diazotization of 3-amino-2-chloropyridine.[1]

Materials:

-

3-Amino-2-chloropyridine

-

48% Hydrobromic acid (HBr)

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

-

Sodium nitrite (NaNO2)

-

10 M Sodium hydroxide (NaOH) solution

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a well-ventilated fume hood, to a solution of 3-amino-2-chloropyridine (1.0 eq) in water, add 48% hydrobromic acid (approx. 2.2 eq) at room temperature.

-

To this mixture, add a solution of TEMPO (0.1 eq) in water.

-

Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium nitrite (1.1 eq).

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Carefully add 10 M sodium hydroxide solution until the mixture is basic.

-

Extract the aqueous layer with toluene (3 x volumes).

-

Combine the organic layers and wash with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-chloropyridine.

Step 2: Synthesis of 3-Bromo-2-chloroisonicotinic acid

This proposed method is based on the principle of kinetically controlled, regioselective lithiation of 2,3-dihalopyridines at the 4-position.[2]

Materials:

-

3-Bromo-2-chloropyridine

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry carbon dioxide (CO2) gas or dry ice

-

Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran.

-

Cool the solution to -60 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise, maintaining the temperature at -60 °C.

-

Stir the reaction mixture at -60 °C for the time determined to favor the kinetic 4-lithio species.[2]

-

Bubble dry carbon dioxide gas through the reaction mixture or quench with an excess of crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Acidify the mixture with a hydrochloric acid solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 3-bromo-2-chloroisonicotinic acid, which can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield for Step 2 is an estimation based on the reported efficiency of similar 4-functionalization reactions of 2,3-dihalopyridines.[2]

| Parameter | Step 1: 3-Bromo-2-chloropyridine | Step 2: 3-Bromo-2-chloroisonicotinic acid |

| Starting Material | 3-Amino-2-chloropyridine | 3-Bromo-2-chloropyridine |

| Molecular Weight ( g/mol ) | 128.55 | 192.44 |

| Key Reagents | HBr, TEMPO, NaNO2 | LDA, CO2 |

| Solvent | Water, Toluene | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature | -60 °C to Room Temperature |

| Reaction Time | ~2 hours | ~1-2 hours |

| Product Molecular Weight ( g/mol ) | 192.44 | 236.45 |

| Reported/Expected Yield | ~80%[1] | Good to Excellent (Estimated)[2] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of 3-Bromo-2-chloroisonicotinic acid.

Caption: Step-by-step experimental workflow for the synthesis.

References

In-depth Technical Guide: 3-Bromo-2-chloropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-chloropyridine-4-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a potential synthetic pathway, and discusses its relevance as a building block in the development of novel therapeutic agents.

Core Compound Properties

3-Bromo-2-chloropyridine-4-carboxylic acid, also known as 3-Bromo-2-chloroisonicotinic acid, is a substituted pyridine carboxylic acid. Its chemical structure incorporates a pyridine ring functionalized with a bromine atom, a chlorine atom, and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value | Reference |

| Molecular Weight | 236.46 g/mol | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| CAS Number | 1214323-32-6 | [1] |

| Synonym | 3-Bromo-2-chloroisonicotinic acid | [1] |

Synthetic Pathway and Experimental Protocol

It is important to note that the following protocol is a generalized representation and would require optimization and validation in a laboratory setting.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid.

Experimental Protocol (Hypothetical)

-

Bromination of 2-Chloro-4-methylpyridine: 2-Chloro-4-methylpyridine would be subjected to electrophilic bromination. This could be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride). The reaction would likely require heating under reflux for a specified period. Purification by column chromatography would be necessary to isolate the 3-Bromo-2-chloro-4-methylpyridine intermediate.

-

Oxidation to the Carboxylic Acid: The methyl group of the intermediate would then be oxidized to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄) in an aqueous basic solution, would be employed. The reaction mixture would be heated, followed by acidification to precipitate the desired 3-Bromo-2-chloropyridine-4-carboxylic acid. The final product would be purified by recrystallization.

Applications in Drug Development

Pyridine carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs.[2] These scaffolds are valued for their ability to engage in diverse biological interactions and for the synthetic tractability that allows for the fine-tuning of their pharmacological properties.[2][3]

While specific biological activities for 3-Bromo-2-chloropyridine-4-carboxylic acid have not been extensively reported, its structural motifs suggest potential as an intermediate in the synthesis of compounds targeting a range of therapeutic areas. The presence of bromo and chloro substituents allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to explore structure-activity relationships.[4]

The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, which can modulate properties such as solubility, cell permeability, and target binding.[5] Research on related substituted pyridine carboxylic acids has indicated potential activities in the central nervous system and as enzyme inhibitors.[2][6] For instance, derivatives of pyridine-4-carboxylic acid have been investigated for their effects on motor activity.[6][7] Furthermore, isosteres of pyridine- and pyrazinecarboxylic acids have been evaluated for their antimycobacterial activity.[8]

The logical progression for utilizing this compound in a drug discovery program is outlined below.

Caption: Workflow for the utilization of the core compound in a drug discovery program.

Conclusion

3-Bromo-2-chloropyridine-4-carboxylic acid represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its molecular framework offers multiple points for synthetic elaboration, making it an attractive starting material for the generation of compound libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Bromo-2-chloropyridine-4-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-chloropyridine-4-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a likely synthetic protocol, and its application as a key building block in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physicochemical Properties

3-Bromo-2-chloropyridine-4-carboxylic acid is commercially available from a range of chemical suppliers. It is typically supplied as a solid with purity levels suitable for research and development purposes. While specific details may vary between suppliers, the following tables summarize the key identifying and physical properties of this compound.

Table 1: Chemical Identification of 3-Bromo-2-chloropyridine-4-carboxylic acid

| Identifier | Value |

| CAS Number | 1214323-32-6 |

| Molecular Formula | C₆H₃BrClNO₂ |

| Molecular Weight | 236.45 g/mol |

| Synonyms | 3-Bromo-2-chloroisonicotinic acid |

Table 2: Physicochemical Properties of 3-Bromo-2-chloropyridine-4-carboxylic acid

| Property | Value | Source |

| Purity | ≥95% | AChemBlock, Molbase |

| Appearance | Solid | General Supplier Information |

| Storage Temperature | 2-8°C | ChemicalBook |

Note: Physical properties such as melting point and solubility are not consistently reported across suppliers. Researchers should refer to the certificate of analysis provided with their specific batch for the most accurate data.

Synthesis and Experimental Protocols

Proposed Synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid

The synthesis can be envisioned as a multi-step process starting from a commercially available pyridine derivative. A potential route involves the regioselective bromination and chlorination of a suitable pyridine precursor, followed by the introduction and subsequent hydrolysis of a nitrile or ester group at the 4-position.

Step 1: Synthesis of a Dihalogenated Pyridine Intermediate

Detailed procedures for the synthesis of dihalogenated pyridines are well-documented. For instance, the synthesis of 3-bromo-2-chloropyridine can be achieved through the diazotization of 3-amino-2-chloropyridine.

Experimental Protocol for a Related Compound (3-Bromo-2-chloropyridine):

-

Materials: 3-amino-2-chloropyridine, 48% hydrobromic acid, water, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), 10M sodium hydroxide solution, toluene.

-

Procedure:

-

To a solution of 3-amino-2-chloropyridine (2.57 g, 20 mmol) in water (45 ml), add 48% hydrobromic acid (27 ml) at room temperature.[1]

-

Add a solution of TEMPO (0.31 g, 2 mmol) in water (30 ml) to the mixture.[1]

-

Stir the reaction mixture vigorously at room temperature for approximately 2 hours.[1]

-

Carefully add 10M sodium hydroxide solution (40 ml) to the reaction mixture.[1]

-

Extract the aqueous layer with toluene (2 x 300 ml).[1]

-

Combine the organic layers and wash with water (50 ml).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-chloropyridine.[1]

-

Step 2: Introduction of a Carboxylic Acid Precursor and Hydrolysis

Following the synthesis of a suitable dihalogenated pyridine, a carboxylic acid or its precursor can be introduced at the 4-position. This can be achieved through various methods, such as metal-catalyzed carbonylation or cyanation followed by hydrolysis. A patent for the synthesis of a related compound, 3-bromo-6-chloropyridyl-2-formic acid, describes the hydrolysis of a cyanopyridine intermediate using sulfuric acid.

Representative Hydrolysis Protocol:

-

Materials: Dihalogenated cyanopyridine intermediate, concentrated sulfuric acid, ice.

-

Procedure:

-

Dissolve the dihalogenated cyanopyridine intermediate in concentrated sulfuric acid.

-

Heat the mixture with stirring for a specified duration (e.g., 2.5-4 hours at 140-180°C).

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Filter the resulting solid, wash with water, and dry to obtain the pyridine carboxylic acid.

-

Applications in Drug Discovery

Halogenated pyridine scaffolds are privileged structures in medicinal chemistry due to their ability to form specific interactions with biological targets and their utility as versatile synthetic intermediates. 3-Bromo-2-chloropyridine-4-carboxylic acid, with its distinct substitution pattern, is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors.

The bromine and chlorine atoms provide handles for selective functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups to modulate the physicochemical properties and biological activity of the final compound.

Role as a Building Block in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. The substituted pyridine ring of 3-Bromo-2-chloropyridine-4-carboxylic acid can serve as such a core or as a key fragment that is incorporated into a larger scaffold.

The following diagram illustrates a typical experimental workflow for the utilization of this building block in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group, a common step in the synthesis of kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

An inhibitor synthesized from 3-Bromo-2-chloropyridine-4-carboxylic acid could potentially target a specific kinase within a cellular signaling pathway implicated in diseases such as cancer. The following diagram illustrates a hypothetical scenario where a drug derived from this building block inhibits a key kinase, thereby blocking downstream signaling.

Spectral Data

While a comprehensive, publicly available dataset of NMR, IR, and MS spectra for 3-Bromo-2-chloropyridine-4-carboxylic acid is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Expected ¹H NMR (Proton NMR) Data:

-

The spectrum would likely show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine, bromine, and carboxylic acid groups.

-

A broad singlet corresponding to the carboxylic acid proton would be expected at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR (Carbon NMR) Data:

-

The spectrum would display six distinct signals for the six carbon atoms in the molecule.

-

The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >160 ppm).

-

The chemical shifts of the pyridine ring carbons would be influenced by the positions of the halogen and carboxylic acid substituents.

Expected IR (Infrared) Spectroscopy Data:

-

A broad O-H stretching band characteristic of a carboxylic acid would be expected in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid would be prominent around 1700 cm⁻¹.

-

C-Cl and C-Br stretching vibrations would be observed in the fingerprint region (typically below 800 cm⁻¹).

Expected MS (Mass Spectrometry) Data:

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.45 g/mol ).

-

Due to the presence of bromine and chlorine, characteristic isotopic patterns for M⁺, [M+2]⁺, and [M+4]⁺ would be observed.

-

Fragmentation patterns would likely involve the loss of the carboxylic acid group and halogen atoms.

Researchers are advised to acquire and interpret their own analytical data for definitive structural confirmation.

References

The Dawn of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Pyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of substituted pyridine carboxylic acids, a class of compounds that has yielded significant therapeutic agents. From the nutritional elucidation of nicotinic acid to the serendipitous discovery of isoniazid's antitubercular properties, this document delves into the foundational science, key experiments, and pivotal figures that have shaped our understanding and application of these versatile molecules.

Nicotinic Acid (Pyridine-3-carboxylic acid): From Pellagra to Lipid Management

The story of nicotinic acid, also known as niacin or vitamin B3, is intrinsically linked to the history of the nutritional deficiency disease, pellagra.[1][2] First described in the 18th century among maize-dependent populations in Europe, pellagra, characterized by the "four Ds"—dermatitis, diarrhea, dementia, and death—was a widespread and devastating illness for centuries.[2][3][4]

It wasn't until the early 20th century that the nutritional basis of pellagra was systematically investigated. In 1913, Polish-American biochemist Casimir Funk isolated a substance from rice polishings, which he believed could cure beriberi, and in the process, also isolated nicotinic acid.[1][2] However, its connection to pellagra remained unknown.

The crucial link was established through the work of Dr. Joseph Goldberger of the U.S. Public Health Service.[1][3][4] Through a series of observational studies and experiments on prisoners in the 1910s, Goldberger demonstrated that pellagra was caused by a dietary deficiency and not an infectious agent.[1][2] He identified a "pellagra-preventing" or "P-P" factor present in foods like meat and milk.[2]

The definitive identification of this factor came in 1937 when American biochemist Conrad Elvehjem at the University of Wisconsin isolated nicotinic acid from liver extracts and showed that it cured "black tongue," a canine disease analogous to pellagra.[2][3][4] Subsequent human clinical trials confirmed that nicotinic acid was the elusive "P-P factor" and could effectively treat and prevent pellagra.[3][4]

Mechanism of Action: The NAD and NADP+ Synthesis Pathway

Nicotinic acid is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[5][6][7] These coenzymes are essential for hundreds of redox reactions critical to cellular metabolism and energy production.[7][8] The conversion of nicotinic acid to NAD+ occurs via the Preiss-Handler pathway.[8][9]

Therapeutic Applications and Quantitative Data

Beyond its role in preventing and treating pellagra, nicotinic acid, in pharmacological doses, is used to manage dyslipidemia.[6] It can lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[6]

| Compound | Physicochemical Properties | Therapeutic Use | Dosage |

| Nicotinic Acid | Molecular Formula: C6H5NO2[10] Molar Mass: 123.11 g/mol [11] Melting Point: 234-237 °C[10] Solubility in water: 1.6 g/100 mL at room temperature[10] | Pellagra | Adults: Up to 500 mg/day orally[5] Children: 100 to 300 mg P.O. daily in divided doses |

| Hyperlipidemia | Initial: 250 mg orally once daily, titrated up to 1.5-2 g daily in divided doses. Maximum 6 g/day .[12] |

Experimental Protocols

A common laboratory and industrial method for the synthesis of nicotinic acid is the oxidation of nicotine.

Protocol: Oxidation of Nicotine with Nitric Acid [13][14]

-

Reaction Setup: Dissolve nicotine in dilute nitric acid to form nicotine nitrate. In a separate reaction vessel, heat a more concentrated solution of nitric acid (e.g., 50-70%) to 95-100°C.[14]

-

Oxidation: Gradually add the nicotine nitrate solution to the hot nitric acid over several hours. The mixture is heated to maintain the reaction and then concentrated by evaporation.[14]

-

Isolation of Nicotinic Acid Nitrate: After evaporation, the residue containing nicotinic acid nitrate is dissolved in hot water and allowed to crystallize upon cooling.[13] The crystals are collected by filtration.[13]

-

Conversion to Nicotinic Acid: The nicotinic acid nitrate is then converted to nicotinic acid, for example, by treatment with a base to neutralize the nitric acid, followed by acidification to precipitate the nicotinic acid.

-

Purification: The crude nicotinic acid is purified by recrystallization from hot water. The purified crystals are filtered and dried.[13]

Isoniazid (Isonicotinic Acid Hydrazide): A Serendipitous Discovery in Tuberculosis Treatment

Isoniazid (INH) stands as a cornerstone in the treatment of tuberculosis (TB).[3] Interestingly, its synthesis predates the discovery of its profound therapeutic effects by several decades. Isoniazid was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague during their investigations of nicotinic acid derivatives.[3] However, its remarkable antitubercular properties remained unrecognized for forty years.[3]

The discovery of isoniazid's efficacy against Mycobacterium tuberculosis in the early 1950s was a result of independent research efforts at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG.[3] This discovery was a significant breakthrough in the fight against tuberculosis, providing a potent and orally bioavailable treatment.[3]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation within the bacterial cell to exert its therapeutic effect.[15][16] The activation is carried out by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[16][17]

Once activated, isoniazid forms a covalent adduct with NAD+, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[15][16] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1][16] Mycolic acids are long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier.[1][16] The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[16]

Antitubercular Activity and Quantitative Data

Isoniazid exhibits potent bactericidal activity against actively dividing M. tuberculosis.[16] Its efficacy is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

| Compound | Physicochemical Properties | Therapeutic Use | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |

| Isoniazid | Molecular Formula: C6H7N3O Melting Point: 170-171 °C[18] Solubility: Soluble in water and alcohol[19] | Tuberculosis | 0.05 - 0.2 µg/mL for susceptible strains[20][21] Higher for resistant strains (e.g., inhA mutants: ~1 µg/mL; katG mutants: >4 µg/mL)[20][22] |

Experimental Protocols

The primary method for synthesizing isoniazid involves the reaction of isonicotinic acid or its ester with hydrazine.[15][18]

Protocol: Synthesis of Isoniazid via Isonicotinic Acid Ester [18][23]

-

Esterification of Isonicotinic Acid: Isonicotinic acid is first converted to its ethyl ester, ethyl isonicotinate. This can be achieved by reacting isonicotinic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) and heating the mixture.

-

Reaction with Hydrazine: In a round-bottom flask, dissolve an equimolar amount of ethyl isonicotinate in ethanol. To this solution, add an equimolar amount of hydrazine hydrate.[3][18]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-75°C) and stirred for several hours.[18]

-

Isolation of Isoniazid: Upon cooling, the isoniazid product often crystallizes out of the solution. The solid is collected by filtration.[23]

-

Purification: The crude isoniazid is washed with a cold solvent, such as ethanol or distilled water, to remove impurities.[3] Further purification is achieved by recrystallization from a suitable solvent, typically ethanol, to yield pure isoniazid.[3][23]

-

Characterization: The purity of the synthesized isoniazid can be confirmed by determining its melting point (170-171°C) and by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify the characteristic functional groups.[18]

The Broader Landscape of Substituted Pyridine Carboxylic Acids in Medicine

The therapeutic success of nicotinic acid and isoniazid has spurred extensive research into other substituted pyridine carboxylic acid derivatives. This versatile scaffold is present in a wide range of FDA-approved drugs with diverse clinical applications.[24][25][26]

Examples of other medicinally important substituted pyridine carboxylic acids include:

-

Ethionamide: A second-line antitubercular drug, structurally related to isoniazid, used in the treatment of multidrug-resistant tuberculosis.[26]

-

Nialamide: An antidepressant that was withdrawn from the market due to side effects.[26]

-

Iproniazid: Initially developed as an antitubercular drug, it was later found to have antidepressant properties and was one of the first monoamine oxidase inhibitors.[26]

The pyridine ring's ability to engage in various non-covalent interactions and its amenability to chemical modification make it a privileged scaffold in medicinal chemistry, with ongoing research exploring its potential in developing new therapeutic agents for a multitude of diseases.[27]

This guide has provided a foundational understanding of the discovery and history of substituted pyridine carboxylic acids, highlighting the scientific journey from identifying a vitamin to developing a life-saving antibiotic. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 8. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 11. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US2409345A - Process for the preparation of nicotinic acid - Google Patents [patents.google.com]

- 15. droracle.ai [droracle.ai]

- 16. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 17. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijsdr.org [ijsdr.org]

- 24. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lifechemicals.com [lifechemicals.com]

- 26. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid, a key intermediate in the development of pharmaceutical compounds. Two primary synthetic routes are presented: direct electrophilic bromination of 2-chloropyridine-4-carboxylic acid and a multi-step synthesis commencing with 2-amino-4-picoline, proceeding through a Sandmeyer reaction. These protocols are designed to furnish researchers with the necessary details to replicate these syntheses, including reaction conditions, reagent quantities, and purification methods.

Introduction

3-Bromo-2-chloropyridine-4-carboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its polysubstituted pyridine core serves as a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of the bromine and chlorine atoms, along with the carboxylic acid moiety, provides multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug development programs. This document outlines two viable synthetic pathways to access this important building block.

Data Presentation

| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |

| Starting Material | 2-Chloropyridine-4-carboxylic acid | 2-Amino-4-picoline |

| Key Intermediates | N/A | 2-Amino-3-bromopyridine-4-carboxylic acid, 3-Amino-2-chloropyridine-4-carboxylic acid |

| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine |

| Chlorinating Agent | N/A | Copper(I) chloride |

| Solvent(s) | Sulfuric acid | Acetic acid, Water, Hydrochloric acid |

| Reaction Temperature | 60-80°C | 0-100°C (multi-step) |

| Reaction Time | 4-8 hours | 24-48 hours (multi-step) |

| Purification Method | Recrystallization | Column chromatography, Recrystallization |

| Reported/Expected Yield | 70-85% (estimated) | 40-60% (overall, estimated) |

Experimental Protocols

Route 1: Direct Electrophilic Bromination of 2-Chloropyridine-4-carboxylic acid

This protocol describes the direct bromination of commercially available 2-chloropyridine-4-carboxylic acid. This method is advantageous due to its single-step nature.

Materials:

-

2-Chloropyridine-4-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Deionized water

-

Ice

Procedure:

-

In a fume hood, carefully add 2-chloropyridine-4-carboxylic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction. Stir until the starting material is completely dissolved.

-

In one portion, add N-bromosuccinimide (1.1 equivalents) to the solution.

-

Remove the ice bath and heat the reaction mixture to 60-80°C.

-

Maintain stirring at this temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Bromo-2-chloropyridine-4-carboxylic acid.

-

Dry the final product under vacuum.

Route 2: Synthesis via Sandmeyer Reaction

This multi-step route begins with the bromination and subsequent oxidation of 2-amino-4-picoline, followed by a Sandmeyer reaction to introduce the chloro group.

Step 2a: Bromination of 2-Amino-4-picoline

-

Dissolve 2-amino-4-picoline (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

-

Stir the mixture for 12-16 hours.

-

Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-amino-3-bromo-4-picoline.

Step 2b: Oxidation to Carboxylic Acid

-

Suspend 2-amino-3-bromo-4-picoline (1 equivalent) in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-amino-3-bromopyridine-4-carboxylic acid.

Step 2c: Sandmeyer Reaction

-

Suspend 2-amino-3-bromopyridine-4-carboxylic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with water and purify by recrystallization to yield 3-Bromo-2-chloropyridine-4-carboxylic acid.

Visualizations

Caption: Direct bromination of 2-chloropyridine-4-carboxylic acid.

Application Notes for 3-Bromo-2-chloropyridine-4-carboxylic acid: A Versatile Synthetic Intermediate

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-chloropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-2-chloropyridine-4-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites that allow for selective functionalization. The following sections offer insights into typical reaction conditions, a generalized experimental protocol, and a summary of relevant data to guide the successful application of this substrate in organic synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, displaying remarkable functional group tolerance and generally mild reaction conditions.[1][2] 3-Bromo-2-chloropyridine-4-carboxylic acid presents a unique scaffold for drug discovery, offering three potential points for diversification: the bromine, chlorine, and carboxylic acid moieties.

In Suzuki couplings, the reactivity of aryl halides typically follows the order I > Br > Cl. Consequently, selective coupling at the more reactive C-Br bond in 3-Bromo-2-chloropyridine-4-carboxylic acid can be achieved under carefully controlled conditions, leaving the C-Cl bond available for subsequent transformations. The presence of the carboxylic acid group may necessitate the use of specific bases to avoid unwanted side reactions.

Data Presentation: Typical Conditions for Suzuki Coupling of Halopyridines

The following table summarizes common conditions for Suzuki-Miyaura coupling reactions involving chloropyridines and bromopyridines, which can serve as a starting point for optimizing reactions with 3-Bromo-2-chloropyridine-4-carboxylic acid.

| Entry | Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High |

| 2 | 4-Chloropyridine | Arylboronic acids | Pd(PPh₃)₄ | - | Various | Various | Reflux | - | Moderate to Good[3] |

| 3 | 2,6-Dichloro-3-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Na₂CO₃ (aq) | Dioxane | Reflux | 8 | 69[4] |

| 4 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | - | Moderate to Excellent |

| 5 | 2,4-Dichloropyridines | Arylboronic acids | Pd(PEPPSI)(IPr) | - | Various | Various | 60-100 | - | Good C4-selectivity[5] |

| 6 | Solid-supported chloropyrimidines | Arylboronic acids | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the C-Br Position

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with 3-Bromo-2-chloropyridine-4-carboxylic acid at the C-3 position.

Materials:

-

3-Bromo-2-chloropyridine-4-carboxylic acid (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-chloropyridine-4-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and alternately evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate extraction.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloropyridine-4-carboxylic acid is a versatile, dihalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and chlorine) at positions C3 and C2, respectively, along with a carboxylic acid at C4, offers multiple points for selective functionalization. Palladium-catalyzed cross-coupling reactions are paramount for elaborating such scaffolds, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The regioselectivity of these coupling reactions is a critical consideration. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition follows the order C-I > C-Br > C-Cl.[1] This inherent reactivity difference suggests that selective coupling at the C3-Br position is achievable while retaining the C2-Cl and C4-COOH functionalities for subsequent transformations. The electronic properties of the pyridine ring, influenced by the nitrogen atom, typically favor oxidative addition at positions α (C2, C6) and γ (C4) to the nitrogen.[2][3] However, the choice of catalyst, ligand, and reaction conditions can be leveraged to control the site of reaction.[3][4]

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-bromo-2-chloropyridine-4-carboxylic acid.

Factors Influencing Regioselectivity

The ability to achieve selective functionalization at the C3-bromo position is governed by a complex interplay of electronic, steric, and catalytic factors. Understanding these relationships is key to predictable and high-yielding syntheses.

Generalized Catalytic Cycle

All three cross-coupling reactions discussed proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetallation (or related step), and reductive elimination.

Experimental Protocols and Data

The following protocols are representative starting points for the cross-coupling of 3-bromo-2-chloropyridine-4-carboxylic acid. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve optimal yields for specific coupling partners.

General Experimental Workflow

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the substrate with an organoboron reagent.[5][6]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials:

-

3-Bromo-2-chloropyridine-4-carboxylic acid (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-2-chloropyridine-4-carboxylic acid, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-phenylpyridine-4-carboxylic acid.

-

Table 1: Representative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 12 | 89 |

| Thiophene-3-boronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Toluene/H₂O | 95 | 18 | 78 |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl halide with a primary or secondary amine.[7][8] The use of sterically hindered phosphine ligands is often crucial for high efficiency.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

-

Materials:

-

3-Bromo-2-chloropyridine-4-carboxylic acid (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.2 equiv)

-

Toluene, anhydrous and degassed

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add 3-bromo-2-chloropyridine-4-carboxylic acid.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by morpholine via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction by LC-MS. The reaction is typically complete within 16-24 hours.

-

After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous phase with ethyl acetate. The product may remain in the aqueous phase as a carboxylate salt. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the precipitate or extract with an organic solvent, dry, and concentrate.

-

Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography) to yield 2-chloro-3-(morpholino)pyridine-4-carboxylic acid.

-

Table 2: Representative Data for Buchwald-Hartwig Amination

| Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 18 | 82 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 75 |

| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (6) | LiHMDS | THF | 80 | 16 | 79 |

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between the substrate and a terminal alkyne, typically using both palladium and copper co-catalysts.[9]

Protocol 3: Sonogashira Coupling with Phenylacetylene

-

Materials:

-

3-Bromo-2-chloropyridine-4-carboxylic acid (1.0 equiv)

-

Phenylacetylene (1.3 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

-

-

Procedure:

-

To a Schlenk flask, add 3-bromo-2-chloropyridine-4-carboxylic acid, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF, triethylamine, and finally phenylacetylene via syringe.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

-

Upon completion, cool the mixture and pour it into water.

-

Acidify with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield 2-chloro-3-(phenylethynyl)pyridine-4-carboxylic acid.

-

Table 3: Representative Data for Sonogashira Coupling

| Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 60 | 8 | 91 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (6) | Diisopropylamine | THF | 50 | 10 | 88 |

| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 12 | 84 |

Conclusion

3-Bromo-2-chloropyridine-4-carboxylic acid is a highly valuable substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the C3 position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and data provided herein serve as a robust starting point for the synthesis of a diverse array of substituted pyridine derivatives, which are key intermediates for drug discovery and materials science applications. Judicious selection of the catalyst system and reaction conditions is essential for achieving high yields and regioselectivity.

References

- 1. benchchem.com [benchchem.com]